Superior Potency and Duration of Action in Behavioral Models vs. ACTH(4-10)
In comparative studies, Org 2766 demonstrates a 1000-fold increase in behavioral potency and a significantly longer duration of action compared to the naturally occurring fragment ACTH(4-10) [1][2]. This is a critical differentiation point for in vivo behavioral research where high potency and sustained action are required.
| Evidence Dimension | Potency (Avoidance Behavior) |
|---|---|
| Target Compound Data | 1000 times more active |
| Comparator Or Baseline | ACTH(4-10) |
| Quantified Difference | 1000-fold increase |
| Conditions | Active and passive avoidance behavior tests in rats |
Why This Matters
This quantitative difference means that significantly less compound is required to achieve the same behavioral endpoint, reducing potential off-target effects and enabling oral administration studies [3].
- [1] Fekete M, et al. Comparative effects of the ACTH 4-9 analogue (ORG 2766), ACTH 4-10 and [D-Phe7] ACTH 4-10 on medial septal self-stimulation behaviour in rats. Neuropharmacology. 1982 Sep;21(9):909-16. View Source
- [2] Fekete M, et al. Potency and duration of action of the ACTH 4-9 analog (ORG 2766) as compared to ACTH 4-10 and [D-Phe7] ACTH 4-10 on active and passive avoidance behavior of rats. Pharmacol Biochem Behav. 1982 Mar;16(3):387-92. View Source
- [3] Rigter H, et al. Reversal of amnesia by an orally active ACTH 4-9 analog (Org 2766). Pharmacol Biochem Behav. 1976;5(Suppl 1):53-8. View Source
